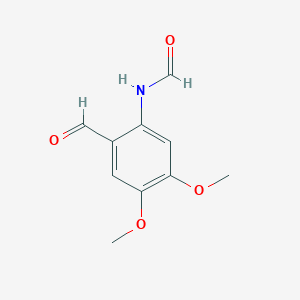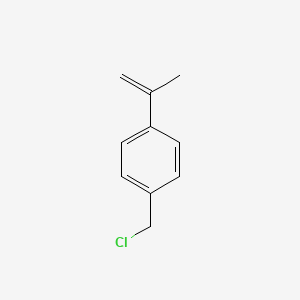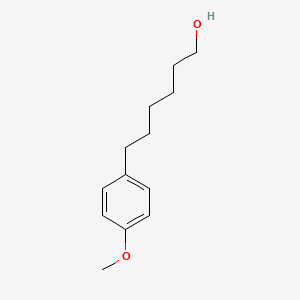
6-(4-Methoxyphenyl)hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexane chain with a methoxyphenyl group attached to the sixth carbon and a hydroxyl group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a Grignard reagent derived from 1-bromohexane. The reaction proceeds as follows:
Formation of Grignard Reagent: 1-bromohexane is reacted with magnesium in dry ether to form the Grignard reagent.
Addition to Aldehyde: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the corresponding alcohol after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like hydrobromic acid (HBr) or other halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(4-Methoxyphenyl)hexan-1-one.
Reduction: Formation of 6-(4-Methoxyphenyl)hexane.
Substitution: Formation of 6-(4-Halophenyl)hexan-1-OL.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)hexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The methoxyphenyl group may also interact with hydrophobic regions of proteins or cell membranes, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Hydroxyphenyl)hexan-1-OL: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(4-Methylphenyl)hexan-1-OL: Similar structure but with a methyl group instead of a methoxy group.
6-(4-Ethoxyphenyl)hexan-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(4-Methoxyphenyl)hexan-1-OL is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Propriétés
Numéro CAS |
102831-36-7 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)hexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10,14H,2-6,11H2,1H3 |
Clé InChI |
YGMHHBMWTJUUIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


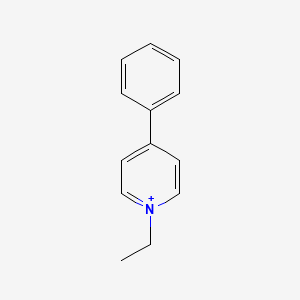
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
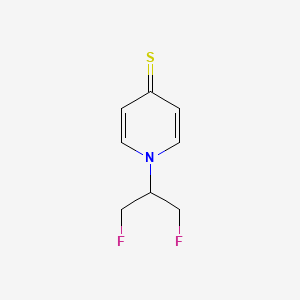
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
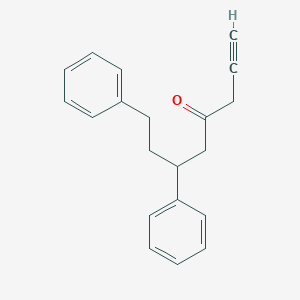
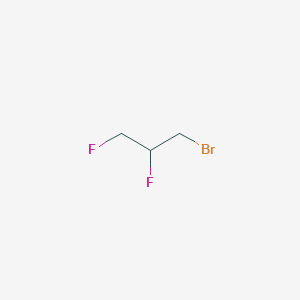

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
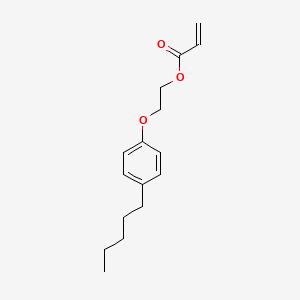
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
